N-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}carbonothioyl)-1,3-benzodioxole-5-carboxamide
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Overview
Description
N~5~-[(4-CINNAMYLPIPERAZINO)CARBOTHIOYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a synthetic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a cinnamyl group attached to a piperazine ring, which is further connected to a benzodioxole moiety through a carbothioyl linkage. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N5-[(4-CINNAMYLPIPERAZINO)CARBOTHIOYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves the following steps:
Formation of the Piperazine Core: The piperazine core can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Attachment of the Cinnamyl Group: The cinnamyl group is introduced through a reaction with cinnamyl chloride under basic conditions.
Formation of the Benzodioxole Moiety: The benzodioxole moiety is synthesized separately and then coupled with the piperazine derivative through a carbothioyl linkage.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Types of Reactions:
Reduction: Reduction reactions can target the carbothioyl linkage, converting it to a thiol or other reduced forms.
Substitution: The benzodioxole moiety can participate in substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Thiol derivatives and reduced carbothioyl compounds.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
N~5~-[(4-CINNAMYLPIPERAZINO)CARBOTHIOYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of N5-[(4-CINNAMYLPIPERAZINO)CARBOTHIOYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-[(4-PHENYL-1-PIPERAZINYL)CARBOTHIOYL]-3-FURAMIDE: This compound shares a similar piperazine core but has a different substituent on the piperazine ring.
N-(4-BENZYLPIPERAZINE-1-CARBOTHIOYL)BENZAMIDE: Another similar compound with a benzyl group instead of a cinnamyl group.
Uniqueness: N5-[(4-CINNAMYLPIPERAZINO)CARBOTHIOYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to the presence of the cinnamyl group, which imparts distinct chemical and biological properties compared to other piperazine derivatives .
Properties
Molecular Formula |
C22H23N3O3S |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbothioyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C22H23N3O3S/c26-21(18-8-9-19-20(15-18)28-16-27-19)23-22(29)25-13-11-24(12-14-25)10-4-7-17-5-2-1-3-6-17/h1-9,15H,10-14,16H2,(H,23,26,29)/b7-4+ |
InChI Key |
HAOBAARHTNHQJH-QPJJXVBHSA-N |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=S)NC(=O)C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=S)NC(=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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